6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C20H16N2O5S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O5S2/c1-3-11-4-7-16-13(8-11)15(23)10-17(27-16)19(24)22-20-21-14-6-5-12(29(2,25)26)9-18(14)28-20/h4-10H,3H2,1-2H3,(H,21,22,24) |
InChI Key |
XMDGEIPHKOPNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction for Chromene Ester Formation
The chromene scaffold is synthesized via acid- or base-catalyzed condensation of 2-hydroxy-5-ethylacetophenone with diethyl oxalate (Figure 1). This reaction proceeds through a Claisen-Schmidt mechanism, forming the α,β-unsaturated carbonyl intermediate, which cyclizes to yield ethyl 6-ethyl-4-oxo-4H-chromene-2-carboxylate .
-
Catalyst : Concentrated sulfuric acid (H₂SO₄) or sodium ethoxide (NaOEt).
-
Solvent : Ethanol or acetic acid.
-
Temperature : Reflux (78–110°C).
-
Yield : 70–80%.
Structural Confirmation :
Hydrolysis to Chromene Carboxylic Acid
The ester intermediate is hydrolyzed under basic conditions to yield 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid .
-
Reagents : Aqueous NaOH (2M).
-
Solvent : Ethanol/water (1:1).
-
Temperature : Reflux (80°C).
-
Yield : 80–90%.
Characterization :
-
¹³C NMR (DMSO-d₆) : δ 177.2 (C=O, chromone), 165.0 (COOH).
Benzothiazole Amine Synthesis
Synthesis of 6-(Methylsulfonyl)-1,3-benzothiazol-2-amine
The benzothiazole subunit is prepared via cyclization of 2-amino-4-(methylsulfonyl)thiophenol with a nitrile or aldehyde.
Method A: Sodium Metabisulfite-Mediated Cyclization :
-
Substrates : 2-Aminothiophenol + 4-methylsulfonylbenzaldehyde.
-
Catalyst : Na₂S₂O₅.
-
Solvent : DMF.
-
Conditions : Reflux (120°C, 2h).
Method B: Oxidation of 6-Methylthio Derivative :
-
Starting Material : 6-Methylthio-1,3-benzothiazol-2-amine.
-
Oxidizing Agent : H₂O₂/AcOH or mCPBA.
-
Conditions : 0–5°C, 12h.
Characterization :
Amide Coupling
Carboxylic Acid Activation
The chromene carboxylic acid is activated using PyBOP or EDCI/HOBt to form a reactive intermediate.
-
Activation Reagent : PyBOP (1.2 eq), DIPEA (3 eq).
-
Solvent : DMF or dichloromethane.
-
Temperature : 0°C → RT, 2h.
Coupling with Benzothiazole Amine
The activated acid reacts with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine to form the target compound.
Optimized Conditions :
-
Molar Ratio : 1:1.2 (acid:amine).
-
Solvent : DMF.
-
Temperature : RT, 12h.
-
Yield : 60–75%.
Purification :
-
Method : Flash chromatography (DCM/MeOH 9:1).
-
Purity : >98% (HPLC).
Alternative Synthetic Routes
One-Pot Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclization and coupling steps, reducing reaction times.
Solid-Phase Synthesis
Immobilized reagents (e.g., graphene oxide) enhance reaction efficiency and simplify purification.
Comparative Analysis of Methods
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Classical Condensation | 70–80% | 8–12h | Moderate |
| Microwave-Assisted | 68–72% | 20min | Low |
| Solid-Phase | 78–95% | 7h | High |
Challenges and Optimization
-
Sulfonylation Selectivity : Over-oxidation to sulfonic acids is mitigated using controlled H₂O₂ stoichiometry.
-
Amide Coupling Efficiency : EDCI/HOBt outperforms DCC in polar aprotic solvents (DMF > THF).
-
Purification : Recrystallization from ethanol/water improves purity.
Industrial Scalability Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12–24 hrs | Chromene-2-carboxylic acid + 6-(methylsulfonyl)-1,3-benzothiazol-2-amine |
| Basic Hydrolysis | NaOH (4M), 80°C, 8–12 hrs | Sodium salt of chromene-2-carboxylate + sulfonamide derivative |
Hydrolysis kinetics depend on solvent polarity, with polar aprotic solvents (e.g., DMF) accelerating reaction rates.
Nucleophilic Substitution
The methylsulfonyl group (-SO₂CH₃) participates in nucleophilic substitution due to its electron-withdrawing nature:
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines | DMF, 60°C, K₂CO₃ | Sulfonamide derivatives with modified R-groups |
| Thiols | EtOH, RT, 24 hrs | Thioether-linked analogs |
The benzothiazole ring’s C-2 position is less reactive toward substitution due to steric hindrance.
Condensation Reactions
The chromene carbonyl and amide groups enable condensations:
| Reagent | Catalyst | Product |
|---|---|---|
| Hydrazine hydrate | AcOH | Hydrazide derivatives (e.g., carbohydrazides) |
| Aryl aldehydes | Piperidine | Schiff bases for heterocyclic synthesis |
For example, condensation with salicylaldehyde forms N'-arylidene derivatives, useful in synthesizing fused heterocycles .
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes electrophilic substitution at the C-5 and C-7 positions :
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro-substituted benzothiazole |
| Cl₂ (g) | FeCl₃, CH₂Cl₂, RT | Chlorinated derivatives |
Substitution patterns are influenced by the methylsulfonyl group’s meta-directing effects.
Redox Reactions
The sulfonyl group (-SO₂CH₃) can be reduced or oxidized:
| Reaction | Reagents | Product |
|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | Methylthioether (-S-CH₃) derivative |
| Oxidation | H₂O₂, AcOH, 50°C | Sulfonic acid (-SO₃H) analog |
Reductive cleavage of the sulfonyl group improves solubility in nonpolar solvents.
Cyclization and Ring-Opening
Under acidic or thermal conditions, the chromene core undergoes ring-opening or cyclization :
| Conditions | Outcome |
|---|---|
| H₂SO₄, 100°C | Ring-opening to form diketone intermediates |
| CuI, DMF, 120°C | Cyclization to yield fused pyran-benzothiazoles |
These reactions are critical for generating bioactive heterocycles.
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with chromene and benzothiazole derivatives but differs in sulfonyl group participation:
| Compound | Key Reactivity |
|---|---|
| 6-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | Lacks sulfonyl-mediated substitution |
| N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide | Enhanced electrophilic substitution at tetrazole |
The ethyl group at the chromene C-6 position slightly sterically hinders nucleophilic attacks.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in medicinal applications:
Antimicrobial Activity
Several studies have demonstrated the compound's effectiveness against various pathogens. Notably, its efficacy against Mycobacterium tuberculosis has been highlighted, showing significant antimicrobial properties with an IC50 value indicating potent inhibition.
Cytotoxicity
In vitro studies reveal that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Enzyme Inhibition
The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), with an IC50 value comparable to established AChE inhibitors. This property suggests its potential use in treating neurodegenerative diseases like Alzheimer's.
Case Studies
Mechanism of Action
The mechanism of action of 6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzyme active sites, inhibiting their activity. The chromene ring can interact with DNA or proteins, affecting their function. The methylsulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Methylsulfonyl on the benzothiazole may enhance solubility and hydrogen-bonding capacity relative to non-sulfonated analogs (e.g., compounds in ) .
Synthetic Accessibility: The target compound’s synthesis route is unspecified, but analogous benzothiazole-carboxamides (e.g., compound 4g) are synthesized via ethanol-mediated coupling reactions with yields up to 70% .
Pharmacological Hypotheses: The chromene-benzothiazole scaffold is associated with kinase inhibition (e.g., cyclin-dependent kinases) due to structural mimicry of ATP-binding pockets . Thiazolidinone-containing analogs (e.g., 4g) exhibit anti-inflammatory properties, suggesting the target compound’s 4-oxo-chromene moiety may confer similar activity .
Comparison with Heterocyclic Hybrids
Complex hybrids, such as Example 24 from , incorporate bulky substituents (e.g., adamantane) and extended heterocycles (pyrido-pyridazine). These features often improve target selectivity but may reduce synthetic scalability compared to the target compound’s simpler architecture .
Biological Activity
6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C16H22N2O3S2
- Molecular Weight : 354.49 g/mol
- CAS Number : 349442-84-8
- Density : 1.263 g/cm³ (Predicted)
- pKa : 9.41 (Predicted)
The compound exhibits several biological activities, primarily attributed to its structural features that allow interaction with various biological targets:
-
Anticancer Activity :
- Recent studies indicate that the compound demonstrates significant anticancer properties by inhibiting pathways involved in tumor proliferation. It has been shown to affect the expression of sirtuins, which are implicated in cancer progression and cell survival .
- In vitro assays have revealed that it can inhibit the growth of multiple cancer cell lines, including breast and prostate cancer cells.
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on the effects of the compound on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting a potential for development as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential as a therapeutic agent for inflammatory diseases .
Q & A
Synthesis and Characterization
Basic Question: What are the standard synthetic protocols for preparing 6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide, and how is its purity validated? Answer: The compound is synthesized via condensation reactions between chromene-2-carboxylic acid derivatives and substituted benzothiazole amines. For analogs (e.g., benzothiazole-3-carboxamides), ethanol is a common solvent, with yields ranging from 37% to 70% depending on substituents . Characterization involves:
- NMR spectroscopy (1H/13C) to confirm substituent positions and molecular connectivity.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) for molecular weight validation.
Advanced Question: How can reaction conditions be systematically optimized to improve yield and reduce byproducts? Answer: Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example:
Biological Activity Profiling
Basic Question: What in vitro assays are recommended for initial biological activity screening of this compound? Answer:
- Antifungal Activity : Microdilution assays against Candida albicans and Aspergillus fumigatus (IC₅₀ determination) due to structural similarity to chromone-thiazolidinone hybrids .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) targeting benzothiazole-binding domains.
Advanced Question: How can structure-activity relationships (SAR) be explored to enhance target specificity? Answer:
- Substituent Variation : Compare analogs with modified sulfonyl, ethyl, or chromone groups (e.g., 6-methyl vs. 6-ethyl derivatives).
- Pharmacophore Mapping : Use X-ray crystallography (e.g., chromone-carboxamide analogs ) to identify binding motifs.
- Bioisosteric Replacement : Replace the benzothiazole ring with thiadiazole or oxadiazole to assess activity retention .
Data Interpretation and Contradictions
Advanced Question: How should researchers resolve contradictions in biological activity data across structural analogs? Answer:
- Comparative Meta-Analysis : Tabulate substituent effects on activity (e.g., electron-withdrawing groups on benzothiazole may reduce antifungal potency).
- Computational Docking : Map binding poses using tools like AutoDock to explain discrepancies (e.g., steric hindrance from methylsulfonyl groups ).
- Dose-Response Curves : Validate activity thresholds across multiple assays to rule out false positives/negatives.
Computational and Mechanistic Studies
Advanced Question: What computational strategies are effective for predicting reaction pathways and mechanistic insights? Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and intermediates in sulfonation or cyclization steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF polarity).
- Reaction Path Search : Apply the AFIR method to identify low-energy pathways for chromone ring formation .
Experimental Design and Optimization
Advanced Question: How can researchers integrate statistical methods into synthetic workflow optimization? Answer:
- Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., temperature, catalyst ratio) to maximize yield.
- Factorial Design : Screen 3–4 variables simultaneously (e.g., 2³ factorial design for solvent, time, temperature) .
- Failure Analysis : Use Pareto charts to prioritize factors causing low yields or impurities.
Pharmacokinetic and Toxicity Profiling
Advanced Question: What methodologies are recommended for preliminary ADME/Tox assessment? Answer:
- In Vitro Hepatic Metabolism : Use human liver microsomes (HLMs) to assess metabolic stability.
- Caco-2 Permeability Assays : Predict intestinal absorption potential.
- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells to evaluate safety margins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
